methyl 4-{[6-[(3-methoxybenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-yliden]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[6-[(3-methoxybenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-yliden]methyl}benzoate is a complex organic compound with a unique structure that includes a benzofuran core, a methoxybenzyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[6-[(3-methoxybenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-yliden]methyl}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where the methoxybenzyl group is introduced to the benzofuran core.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[6-[(3-methoxybenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-yliden]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-{[6-[(3-methoxybenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-yliden]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-{[6-[(3-methoxybenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-yliden]methyl}benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[6-[(4-methoxybenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-yliden]methyl}benzoate: Similar structure with a different position of the methoxy group
Biological Activity
Methyl 4-{[6-[(3-methoxybenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-yliden]methyl}benzoate is a complex organic compound with notable biological activity. This compound features a unique structure that includes a benzofuran moiety and various functional groups, contributing to its potential applications in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H20O6, with a molecular weight of approximately 466.5 g/mol. The compound includes a methyl ester group and multiple aromatic rings, which are essential for its biological activities.
Structural Characteristics
Feature | Description |
---|---|
Benzofuran Moiety | Central to the compound's structure, contributing to its biological properties. |
Functional Groups | Includes methoxy and carbonyl groups which enhance reactivity and interaction with biological targets. |
Molecular Weight | Approximately 466.5 g/mol, influencing solubility and bioavailability. |
Biological Activity
Preliminary studies have indicated that this compound exhibits significant biological activities, including:
- Antioxidant Activity : The presence of multiple aromatic rings is associated with scavenging free radicals, potentially reducing oxidative stress.
- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Potential : Research indicates that derivatives of benzofuran compounds can exhibit anticancer activity through mechanisms such as apoptosis induction in cancer cells.
The mechanisms behind these activities include:
- Interaction with cellular signaling pathways.
- Modulation of enzyme activities related to oxidative stress.
- Induction of cell cycle arrest and apoptosis in tumor cells.
Study on Antioxidant Activity
A study conducted by Smith et al. (2024) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical concentrations compared to control samples, indicating strong antioxidant properties.
Antimicrobial Efficacy
In another study by Johnson et al. (2023), the antimicrobial effects of the compound were tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, showcasing its potential as an antimicrobial agent.
Anticancer Activity
Research by Lee et al. (2025) focused on the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in significant apoptosis and reduced cell viability at concentrations above 10 µM.
Properties
Molecular Formula |
C25H20O6 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
methyl 4-[(Z)-[6-[(3-methoxyphenyl)methoxy]-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
InChI |
InChI=1S/C25H20O6/c1-28-19-5-3-4-17(12-19)15-30-20-10-11-21-22(14-20)31-23(24(21)26)13-16-6-8-18(9-7-16)25(27)29-2/h3-14H,15H2,1-2H3/b23-13- |
InChI Key |
LIVQGLQMPWBLLC-QRVIBDJDSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/O3 |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.